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Executive Summary
Elenestinib (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase

inhibitor that potently and selectively targets the KIT D816V mutation, the primary driver in

approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint

Medicines, Elenestinib is engineered for minimal central nervous system penetration,

potentially offering an improved safety profile over first-generation KIT inhibitors. This document

provides a comprehensive technical overview of Elenestinib, summarizing its mechanism of

action, preclinical and clinical data, and the design of pivotal clinical trials. All quantitative data

is presented in structured tables, and key biological pathways and experimental workflows are

visualized using diagrams.

Introduction to Systemic Mastocytosis and the Role
of KIT D816V
Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation

and accumulation of mast cells in one or more organs. The clinical presentation of SM is

heterogeneous, ranging from indolent forms (indolent systemic mastocytosis, ISM), which are

associated with a significant symptom burden and reduced quality of life, to advanced, life-

threatening variants (Advanced SM), including aggressive systemic mastocytosis (ASM), SM

with an associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL).
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The vast majority of SM cases are driven by a gain-of-function mutation in the KIT gene, most

commonly the D816V substitution in exon 17. This mutation leads to constitutive, ligand-

independent activation of the KIT receptor tyrosine kinase, promoting mast cell proliferation,

survival, and degranulation. The uncontrolled release of mast cell mediators, such as

histamine, tryptase, and cytokines, is responsible for the diverse and often debilitating

symptoms experienced by patients with SM.

Mechanism of Action of Elenestinib
Elenestinib is a potent and selective inhibitor of the KIT D816V mutant kinase. By binding to

the ATP-binding pocket of the kinase domain, Elenestinib blocks the downstream signaling

pathways that are constitutively activated by the D816V mutation. This targeted inhibition leads

to a reduction in mast cell proliferation and survival, and consequently, a decrease in the

overall mast cell burden.

The KIT D816V Signaling Pathway
The constitutive activation of KIT D816V triggers a cascade of intracellular signaling events that

drive the pathophysiology of systemic mastocytosis. Key downstream pathways include:

Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway: Promotes cell survival, proliferation,

and growth.

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway:

Particularly involving JAK2 and STAT5, this pathway is crucial for cell proliferation and

differentiation.

Mitogen-activated protein kinase (MAPK) pathway (RAS/RAF/MEK/ERK): Regulates cell

proliferation, differentiation, and survival.

The following diagram illustrates the central role of KIT D816V in activating these oncogenic

signaling pathways and the point of intervention for Elenestinib.
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Caption: KIT D816V Signaling Pathway and Elenestinib's Point of Intervention.

Preclinical Data
Elenestinib has demonstrated high potency and selectivity for the KIT D816V mutation in

preclinical studies.

In Vitro Potency and Selectivity
Biochemical and cellular assays have confirmed the potent inhibitory activity of Elenestinib
against the KIT D816V mutation, while showing significantly less activity against wild-type KIT,

indicating a favorable selectivity profile.[1][2]
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Parameter Elenestinib Reference

KIT D816V Phosphorylation

IC50
3.1 nM [2]

KIT D816V Cellular IC50 4.3 nM [1]

Wild-Type KIT Proliferation

IC50
95.9 nM [2]

Wild-Type KIT Phosphorylation

IC50
82.6 nM [2]

KIT D816V Biochemical Kd 0.24 nM [1]

Table 1: In Vitro Potency and Selectivity of Elenestinib.

Experimental Protocol: Cellular Proliferation Assay
(General Overview)
While the specific, detailed protocol for the determination of Elenestinib's cellular IC50 is

proprietary, a general methodology for such an assay is outlined below. This is based on

standard practices for evaluating the anti-proliferative effects of kinase inhibitors on mutant cell

lines.
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Seed KIT D816V-mutant
mast cell line (e.g., HMC-1.2)

in 96-well plates

Add serial dilutions of
Elenestinib to the wells

Incubate for a defined period
(e.g., 72 hours) under

standard cell culture conditions

Add a cell viability reagent
(e.g., CellTiter-Glo®)

Measure luminescence to
quantify viable cells

Plot cell viability versus
Elenestinib concentration and

calculate the IC50 value

Click to download full resolution via product page

Caption: Generalized Workflow for a Cellular Proliferation Assay to Determine IC50.

Clinical Development Program
Elenestinib is being evaluated in a comprehensive clinical development program for the

treatment of both indolent and advanced systemic mastocytosis.

Phase 1 Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose

study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Elenestinib in
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healthy volunteers. The results demonstrated that Elenestinib was generally well-tolerated and

exhibited a pharmacokinetic profile supportive of once-daily dosing.[3]

Parameter (at
steady state, Day
10)

25 mg (N=6) 50 mg (N=6) 100 mg (N=6)

Cmax (ng/mL) 64.54 98.73 204.60

AUC0-24h (h*ng/mL) 874 (47.0% CV) 1980 (28.7% CV) 3741 (52.1% CV)

t1/2 (h) 21.4 ± 1.4 21.6 ± 4.2 26.4 ± 4.7

CL/F (L/h) 31.3 ± 16.2 26.1 ± 7.5 29.6 ± 15.1

Table 2: Pharmacokinetic Parameters of Elenestinib in Healthy Volunteers (Multiple Ascending

Dose).[3]

HARBOR Trial (NCT04910685)
The HARBOR study is a pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial

evaluating the efficacy and safety of Elenestinib in patients with indolent systemic

mastocytosis (ISM) whose symptoms are not adequately controlled with best supportive care.

[4][5][6]

The study is designed in multiple parts to assess dose, efficacy, and long-term safety.
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Part 1: Dose Finding

Part 2: Efficacy Assessment

Part 3: Open-Label Extension
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Caption: Schematic of the HARBOR Phase 2/3 Trial Design.

Top-line data from Part 1 of the HARBOR trial demonstrated dose-dependent reductions in key

biomarkers of mast cell burden after 12 weeks of treatment.[7]

Dose
Mean Percent Reduction
from Baseline in Serum
Tryptase

Mean Percent Reduction
from Baseline in KIT
D816V VAF

Elenestinib 25 mg QD -15.4% -37.5%

Elenestinib 50 mg QD -50.9% -70.3%

Elenestinib 100 mg QD -68.4% -77.0%

Placebo +3.3% -2.5%

Table 3: Part 1 HARBOR Trial Efficacy Data (12 weeks).[7]
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Inclusion Criteria Exclusion Criteria

Age ≥ 18 years

Diagnosis of advanced systemic mastocytosis

(SM-AHN, ASM, MCL) or other

myeloproliferative neoplasm

ECOG performance status of 0-2 Prior treatment with a targeted KIT inhibitor

Confirmed diagnosis of ISM
Clinically significant, uncontrolled cardiovascular

disease

Inadequate symptom control with at least two

standard therapies

QTc interval > 470 ms for females or > 450 ms

for males

Stable symptom-directed therapy for ≥ 14 days
History of another primary malignancy within 3

years (with exceptions)

Table 4: Key Inclusion and Exclusion Criteria for the HARBOR Trial.

AZURE Trial (NCT05609942)
The AZURE trial is a Phase 1/2 open-label study evaluating the safety, tolerability, and efficacy

of Elenestinib as a monotherapy and in combination with azacitidine in patients with advanced

systemic mastocytosis (AdvSM).[8][9][10]

The study consists of two main treatment arms to investigate Elenestinib's potential in different

subtypes of AdvSM.

Arm A: Monotherapy Arm B: Combination Therapy

Patients with Advanced Systemic Mastocytosis
(ASM, SM-AHN, MCL)

Elenestinib Monotherapy

ASM, MCL

Elenestinib + Azacitidine

SM-AHN
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Caption: Overview of the AZURE Phase 1/2 Trial Design.

Inclusion Criteria Exclusion Criteria

ECOG performance status of 0-2
Diagnosis of a Philadelphia chromosome-

positive malignancy

Bone marrow biopsy confirming AdvSM (ASM,

SM-AHN, or MCL)
Acute myeloid leukemia

Discontinuation of prior antineoplastic therapy

due to disease progression, lack of efficacy, or

intolerance

Prior treatment with more than one selective KIT

inhibitor

Willingness to undergo follow-up bone marrow

biopsies

Prior HMA therapy (e.g., azacitidine, decitabine)

for the current diagnosis

Not eligible for allogeneic hematopoietic stem

cell transplantation

Unstable corticosteroid dose within 7 days of

enrollment

Table 5: Key Inclusion and Exclusion Criteria for the AZURE Trial.

Conclusion and Future Directions
Elenestinib is a promising, next-generation selective KIT D816V inhibitor with a potential best-

in-class safety profile due to its limited CNS penetration. Preclinical data have established its

high potency and selectivity, and early clinical data from the HARBOR trial in patients with

indolent systemic mastocytosis have demonstrated encouraging reductions in mast cell burden.

The ongoing HARBOR and AZURE trials will further elucidate the efficacy and safety of

Elenestinib across the spectrum of systemic mastocytosis. The development of Elenestinib
represents a significant advancement in the targeted therapy of this rare and debilitating

disease, with the potential to offer a new, effective, and well-tolerated treatment option for

patients. Further research will focus on long-term outcomes, including the impact on disease

progression, quality of life, and overall survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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